molecular formula C4H4ClF4NO2S B2923884 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride CAS No. 1934807-93-8

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride

Cat. No.: B2923884
CAS No.: 1934807-93-8
M. Wt: 241.58
InChI Key: SQYJWDSJLAKOQC-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClF4NO2S and a molecular weight of 241.59 g/mol . It is characterized by the presence of four fluorine atoms attached to a pyrrolidine ring, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride typically involves the reaction of 3,3,4,4-tetrafluoropyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3,4,4-Tetrafluoropyrrolidine+Chlorosulfonic Acid3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride+By-products\text{3,3,4,4-Tetrafluoropyrrolidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} 3,3,4,4-Tetrafluoropyrrolidine+Chlorosulfonic Acid→3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride+By-products

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which make the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF4NO2S/c5-13(11,12)10-1-3(6,7)4(8,9)2-10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYJWDSJLAKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)Cl)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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